2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features multiple functional groups, including a pyrazole ring, a thienopyrimidine core, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thienopyrimidine core. The final step involves the coupling of the brominated phenyl group to the pyrazole-thienopyrimidine intermediate.
Formation of Pyrazole Ring: This step involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Synthesis of Thienopyrimidine Core: This is achieved through a series of cyclization reactions involving thiourea and appropriate aldehydes.
Coupling Reaction: The final step involves the use of palladium-catalyzed cross-coupling reactions to attach the brominated phenyl group to the pyrazole-thienopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the brominated phenyl group, potentially leading to debromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidized Derivatives: Various hydroxylated and ketone derivatives.
Reduced Products: Debrominated phenyl derivatives.
Substituted Products: Phenyl derivatives with various substituents like amines or thiols.
Scientific Research Applications
2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is primarily due to the presence of the pyrazole and thienopyrimidine rings, which can form strong interactions with the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of a pyrazole ring, a thienopyrimidine core, and a brominated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19BrN6S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
4-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H19BrN6S/c1-11-14(4)29-21-17(11)20-24-19(26-28(20)10-23-21)16-7-5-6-15(8-16)9-27-13(3)18(22)12(2)25-27/h5-8,10H,9H2,1-4H3 |
InChI Key |
IDQNDMVMCZNPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C(=C(C(=N5)C)Br)C)C |
Origin of Product |
United States |
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